molecular formula C10H11N5O3 B13794476 Ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate CAS No. 2539-49-3

Ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate

Cat. No.: B13794476
CAS No.: 2539-49-3
M. Wt: 249.23 g/mol
InChI Key: CQSLZDBKZAHHFD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the field of biochemistry and pharmacology. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a methyl group attached to the pteridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of a pteridine intermediate, followed by the introduction of the ethyl ester and amino groups through subsequent reactions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving steps like crystallization and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the keto group to a hydroxyl group.

    Substitution: The amino and ethyl ester groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups into the molecule.

Scientific Research Applications

Ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.

    Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound of the pteridine family, known for its role in biological systems.

    Folic Acid: A well-known pteridine derivative essential for DNA synthesis and repair.

    Methotrexate: A pteridine-based drug used in chemotherapy and autoimmune disease treatment.

Uniqueness

Ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties

Properties

CAS No.

2539-49-3

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

IUPAC Name

ethyl 2-amino-8-methyl-7-oxopteridine-6-carboxylate

InChI

InChI=1S/C10H11N5O3/c1-3-18-9(17)6-8(16)15(2)7-5(13-6)4-12-10(11)14-7/h4H,3H2,1-2H3,(H2,11,12,14)

InChI Key

CQSLZDBKZAHHFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CN=C(N=C2N(C1=O)C)N

Origin of Product

United States

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